ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a hybrid heterocyclic compound combining a benzothiazine core and a tetrahydrobenzothiophene scaffold. The benzothiazine moiety (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) is fused with an acetylated amino group, which bridges it to the tetrahydrobenzothiophene ring. The ethyl ester at the 3-position of the thiophene enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-27-21(26)18-12-7-3-5-9-14(12)29-20(18)23-17(24)11-16-19(25)22-13-8-4-6-10-15(13)28-16/h4,6,8,10,16H,2-3,5,7,9,11H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSBQLWMPEJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and synthesis methodologies.
Chemical Structure and Properties
The compound consists of multiple functional groups that contribute to its biological activity. The structure includes:
- Benzothiazine and Benzothiophene rings : These heterocyclic structures are known for their diverse pharmacological profiles.
- Acetylamino group : This moiety is often associated with enhanced biological activity due to its ability to participate in hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Appearance | White to light yellow powder |
| Melting Point | 209 °C |
| Purity (HPLC) | ≥ 98% |
Antimicrobial Activity
Research indicates that derivatives of the benzothiazine and benzothiophene scaffolds exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in vitro against several cancer cell lines. The results suggest a dose-dependent inhibition of cell proliferation. Notably, compounds from the same class have shown IC50 values in the micromolar range against human cancer cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases such as Alzheimer's. These compounds demonstrated significant inhibition of acetylcholinesterase (AChE), with IC50 values comparable to established drugs like donepezil. This suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in the brain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Modifying the benzothiazine ring can enhance or diminish activity.
- Alkyl Chain Length : The length of alkyl substituents on the nitrogen atom affects lipophilicity and membrane permeability.
- Functional Group Positioning : The position of functional groups relative to each other can influence binding affinity to biological targets.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Study : A derivative showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Cytotoxicity Assessment : In vitro assays indicated that certain derivatives exhibited IC50 values between 10 µM and 50 µM against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
- Neuroprotective Activity : Compounds similar to this compound displayed promising results in AChE inhibition assays with IC50 values around 0.025 µM .
Comparison with Similar Compounds
Structural Features :
- Benzothiazine: Known for its planar, conjugated structure and bioactivity (e.g., antiviral, anticancer).
- Tetrahydrobenzothiophene : A partially saturated thiophene ring, offering rigidity and improved metabolic stability compared to fully aromatic systems.
- Acetyl Amino Linker: Facilitates hydrogen bonding and interactions with biological targets.
Potential Applications: Based on structural analogs, this compound may exhibit antimicrobial, anticancer, or enzyme-inhibitory activities. Its dual-heterocyclic architecture suggests utility in medicinal chemistry or materials science.
The compound’s structural and functional analogs are compared below, focusing on synthesis, substituent effects, and bioactivity.
Key Observations :
Synthesis Efficiency: The Petasis reaction () achieves moderate yields (22%), while Knoevenagel condensation () is versatile for benzothiazine derivatives but lacks yield data. Multi-step coupling (e.g., acetyl amino linkage in the target compound) may require optimization for scalability.
Substituent Effects :
- Hydrophilic Groups (e.g., hydroxyphenyl in ): Enhance solubility but may reduce membrane permeability.
- Electron-Withdrawing Groups (e.g., nitro in ): Stabilize aromatic systems and improve bioactivity.
- Ester vs. Hydrazide : The target compound’s ethyl ester likely offers better bioavailability than hydrazide derivatives.
Biological Activity :
- Benzothiazine derivatives () show antimicrobial and anticancer properties due to hydrogen-bonding interactions.
- Tetrahydrobenzothiophenes () exhibit antibacterial activity, suggesting the target compound may combine broad-spectrum effects.
Critical Analysis :
- Structural Hybridization : The target compound’s fusion of benzothiazine and tetrahydrobenzothiophene may synergize bioactivity, but steric effects could hinder target binding.
- Synthetic Challenges: Multi-component reactions (e.g., Petasis) face yield limitations, while Knoevenagel condensations require precise control to avoid dimerization.
- Unanswered Questions: No direct data exists on the target compound’s solubility or metabolic stability. Further studies using X-ray crystallography (as in ) or in vitro assays are needed.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solvation in coupling reactions .
- Employ HPLC or GC-MS for real-time monitoring of intermediates to identify bottlenecks (e.g., incomplete sulfonylation or amidation steps) .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials .
Q. What characterization techniques are critical for confirming the structure of this compound and its derivatives?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the tetrahydrobenzothiophene and benzothiazinone moieties .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide linkages) .
Q. How can computational tools aid in predicting the reactivity of this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map reaction pathways (e.g., nucleophilic acyl substitution at the acetamido group) .
- Use molecular docking to predict interactions with biological targets (e.g., kinases or proteases) based on the benzothiazinone scaffold’s electron-deficient regions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for derivatives with similar substituents?
Methodological Answer:
Q. How can researchers elucidate the reaction mechanism of selective functionalization at the acetamido group?
Methodological Answer:
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., proton transfer in amide bond formation) .
- Use in-situ IR spectroscopy to detect transient intermediates (e.g., enolates or acyloxycarbenium ions) during coupling reactions .
Q. What experimental approaches address contradictory bioactivity data across structural analogs?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., halogen vs. methoxy groups on the benzothiazinone ring) and testing against in vitro models .
- Analyze solvent effects in bioassays (e.g., DMSO concentration impacts membrane permeability) using controlled dissolution protocols .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 4-position of the benzothiophene to reduce CYP450-mediated oxidation .
- Replace the ethyl ester with a methyl or tert-butyl ester to sterically hinder esterase cleavage while retaining binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
